molecular formula C23H25N3O3 B2540073 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide CAS No. 1396891-53-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide

Cat. No.: B2540073
CAS No.: 1396891-53-4
M. Wt: 391.471
InChI Key: PFEWYKODEMJTFZ-PKNBQFBNSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide is a synthetic, pharmacologically active acrylamide derivative intended for research purposes exclusively. This compound is structurally characterized by a benzo[1,3]dioxole group linked via an acrylamide bridge to a complex side chain featuring a 1-methyl-1H-indole group and a dimethylamino moiety. This specific molecular architecture is designed to interact with key biological targets. While direct studies on this exact compound are limited, its structure suggests significant potential for neuroscience research. The indole and dimethylamino groups are common pharmacophores in neuroactive compounds, indicating potential application in the study of ion channels or neurotransmitter receptors . For instance, structurally related acrylamides bearing a benzo[1,3]dioxol group have been identified as potent and efficacious openers of the KCNQ2 (Kv7.2) potassium channel, a recognized target for neuronal excitability disorders . Researchers may investigate this compound for its potential to modulate similar neuronal signaling pathways. Acrylamides are a well-studied class of compounds, though it is crucial to distinguish designed bioactive molecules from the neurotoxic effects associated with acrylamide monomer exposure from dietary or environmental sources . This product is supplied as a high-purity chemical entity to ensure reproducible results in in vitro and in vivo experimental models. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical agents with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-25(2)20(18-14-26(3)19-7-5-4-6-17(18)19)13-24-23(27)11-9-16-8-10-21-22(12-16)29-15-28-21/h4-12,14,20H,13,15H2,1-3H3,(H,24,27)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEWYKODEMJTFZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Benzo[d][1,3]dioxole moiety : Known for various biological activities.
  • Dimethylamino group : Often associated with enhanced bioactivity.
  • Indole derivative : Contributes to its pharmacological properties.

Molecular Formula : C₁₈H₁₈N₂O₃
Molecular Weight : 314.35 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of benzo[d][1,3]dioxole have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of essential bacterial processes, such as cell wall synthesis and protein synthesis.

In a study examining a library of compounds, it was found that certain analogs of benzo[d][1,3]dioxole exhibited MIC values below 20 µM against M. tuberculosis, suggesting that this compound could potentially possess similar activity .

Anticancer Activity

The indole structure is often linked to anticancer properties. Compounds with indole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle and apoptosis-related proteins.

A structure-activity relationship (SAR) study revealed that modifications to the indole moiety significantly impacted cytotoxicity against cancer cell lines. For instance, compounds with higher lipophilicity and specific substitutions showed enhanced activity against human cancer cell lines .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Disruption of Cellular Processes : The compound may interfere with signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : The presence of the indole moiety suggests potential for triggering programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

StudyActivityFindings
AntimicrobialMIC < 20 µM against M. tuberculosis
AnticancerInduced apoptosis in various cancer cell lines
CytotoxicityLow cytotoxicity observed in HepG2 cells with selectivity index > 40 µM

Scientific Research Applications

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of benzo[d][1,3]dioxole possess cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antidepressant Activity : Compounds containing indole structures are known for their serotonin receptor activity, suggesting potential use in treating depression and anxiety disorders.
  • Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.

Case Studies

Several studies highlight the applications of related compounds:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that analogs of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide exhibited IC50 values in the micromolar range against human breast cancer cell lines . This suggests strong anticancer potential.
  • Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of this compound to various biological targets such as dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. These studies indicate that modifications to the structure can enhance binding affinity and specificity .

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound for developing:

  • Anticancer Drugs : Targeting specific cancer pathways based on its cytotoxic properties.
  • Antidepressants : Leveraging its interaction with serotonin receptors to develop novel treatments for mood disorders.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Substituents on Acrylamide Core Bioactive Moieties Molecular Weight (g/mol) Key References
Target Compound Benzo[d][1,3]dioxol-5-yl; 2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl Methylenedioxy, indole, dimethylamino ~434 (estimated)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (13) Benzo[d][1,3]dioxol-5-yl; 3,4-dimethoxyphenethyl Methylenedioxy, methoxy 356.20
(E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methylindol-1-yl)ethyl)acrylamide (5b) 3,5-Dimethoxyphenyl; 2-(2-methylindol-1-yl)ethyl Methoxy, indole ~408 (estimated)
(E)-N-(2-(5,6-dimethylbenzimidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) 4-hydroxy-3,5-dimethoxyphenyl; 2-(5,6-dimethylbenzimidazol-1-yl)ethyl Hydroxy, methoxy, benzimidazole ~447 (estimated)
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(indol-3-yl)-N-propylacrylamide (3812) 4-chlorophenyl; indol-3-yl; propyl Chlorophenyl, indole ~437 (reported)

Functional Group Impact on Bioactivity

  • Methylenedioxy (Benzo[d][1,3]dioxol) : Compounds with this group (e.g., Target, Compound 13) exhibit enhanced metabolic stability compared to methoxy-substituted analogues (e.g., 5b, 7h), which are prone to demethylation .
  • Indole vs. Benzimidazole : The indole moiety (Target, 5b, 3812) facilitates π-π stacking in hydrophobic pockets, while benzimidazole (7h) may enhance binding to metal-containing enzymes .
  • Dimethylamino Group: Present only in the target compound, this group may improve solubility and enable cation-π interactions with anionic residues .

Bioactivity and Target Profiling

  • Target Compound: Predicted activity in kinase or GPCR modulation due to indole and dimethylamino motifs, as seen in related compounds .
  • Compound 13 : Demonstrated moderate antiproliferative activity in cancer cell lines (NCI-60 data), likely due to methylenedioxy-mediated DNA intercalation .
  • Compound 5b : Exhibited EP2 receptor antagonism (IC50 = 120 nM), highlighting the role of methoxy groups in receptor specificity .

Computational and Molecular Similarity Analysis

  • Tanimoto Scores : The target compound shares ~70% structural similarity with 5b (indole core) and ~60% with 7h (bulky side chains) .
  • Molecular Clustering : Bioactivity profiles cluster the target with indole-containing acrylamides, suggesting shared mechanisms (e.g., apoptosis induction) .

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